帕沃西丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

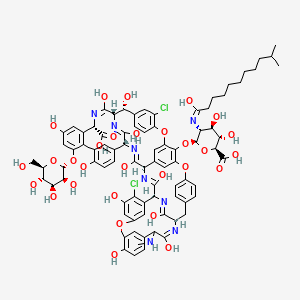

Parvodicin is a family of glycopeptides with potent antibiotic activity, originally isolated from the bacterium Actinomadura parvosata . This compound is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus, Staphylococcus hemolyticus, and Enterococcus faecalis . Parvodicin works by preventing cell wall synthesis in bacteria, making it a valuable tool in combating antibiotic-resistant infections .

科学研究应用

Parvodicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycopeptide synthesis and modification.

Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-positive bacteria.

Medicine: Explored as a potential treatment for antibiotic-resistant infections, particularly those caused by methicillin-resistant Staphylococcus aureus.

Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Parvodicin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of Parvodicin vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have not been fully explored .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

Parvodicin is typically isolated from the fermentation broth of Actinomadura parvosata. The crude fermentation broth undergoes rotary drum filtration using Hyflo Supercell to clarify the solution . The isolated compound is then purified through various chromatographic techniques to obtain the pure glycopeptide .

Industrial Production Methods

Industrial production of parvodicin involves large-scale fermentation of Actinomadura parvosata. The fermentation process is optimized to maximize the yield of parvodicin, followed by extraction and purification using industrial-scale chromatographic methods .

化学反应分析

Types of Reactions

Parvodicin undergoes several types of chemical reactions, including:

Oxidation: Parvodicin can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

作用机制

Parvodicin exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to D-alanine-D-alanine residues in the bacterial cell wall precursor, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall formation, leading to bacterial cell death . The molecular targets of parvodicin include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .

相似化合物的比较

Similar Compounds

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Dalbavancin: A semi-synthetic glycopeptide derived from the natural glycopeptide A40926.

Uniqueness of Parvodicin

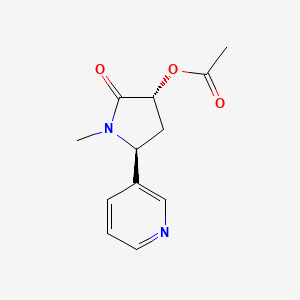

Parvodicin is unique due to its structural features, including the presence of O-acetyl functionality in some of its components, which is not found in other glycopeptides . Additionally, parvodicin exhibits high serum levels in vivo and has the potential for a long duration of action, making it a promising candidate for further development as an antibiotic .

属性

IUPAC Name |

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGNLKWHJGSE-HGEJTLAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Parvodicin and its activity spectrum?

A1: While the exact mechanism of action of Parvodicin is not detailed in the provided abstract [], it is classified as a glycopeptide antibiotic. Glycopeptide antibiotics typically exert their antibacterial activity by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding inhibits the transpeptidation and transglycosylation reactions, ultimately disrupting bacterial cell wall synthesis []. Parvodicin demonstrates in vitro activity against a range of Gram-positive bacteria [].

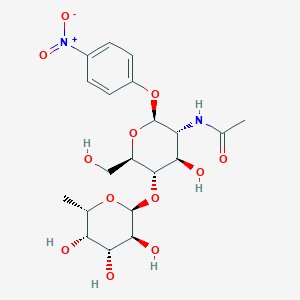

Q2: What is known about the structure of Parvodicin?

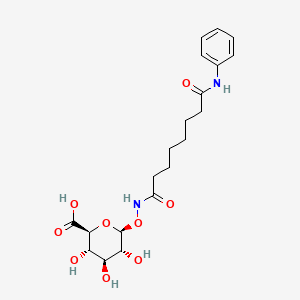

A2: Parvodicin is not a single compound but a complex of related acidic, lipophilic glycopeptide antibiotics []. The abstract mentions that the structures of seven Parvodicin components were elucidated using a combination of mass spectrometry, high-field NMR spectroscopy, and chemical techniques []. A unique structural feature of two of these components is the presence of O-acetyl functionality, which distinguishes them from other known members of this antibiotic class []. Unfortunately, the exact molecular formulas and weights are not provided in the abstract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)